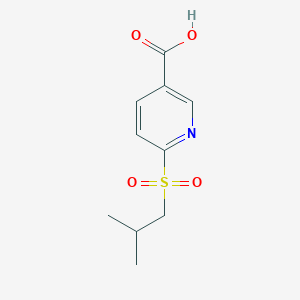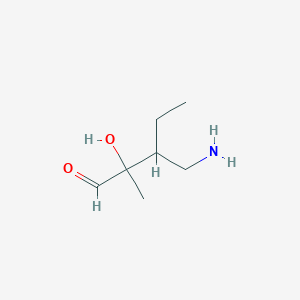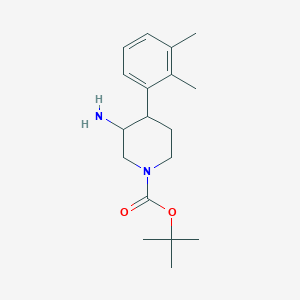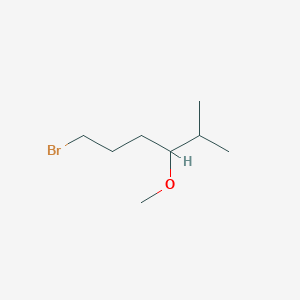![molecular formula C13H20O2 B13156713 (1S)-1-[4-(3-methylbutoxy)phenyl]ethanol](/img/structure/B13156713.png)
(1S)-1-[4-(3-methylbutoxy)phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a phenyl ring substituted with a 3-methylbutoxy group and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and 3-methylbutanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-ol may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures the efficient and cost-effective production of the compound.
化学反応の分析
Types of Reactions
(1S)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-[4-(3-Methylbutoxy)phenyl]ethanone.
Reduction: Formation of 1-[4-(3-Methylbutoxy)phenyl]ethane.
Substitution: Formation of nitro or halogen-substituted derivatives of the phenyl ring.
科学的研究の応用
(1S)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (1S)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in hydrophobic interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(1S)-1-[4-(3-Methoxy)phenyl]ethan-1-ol: Similar structure but with a methoxy group instead of a methylbutoxy group.
(1S)-1-[4-(3-Ethylbutoxy)phenyl]ethan-1-ol: Similar structure but with an ethylbutoxy group instead of a methylbutoxy group.
Uniqueness
(1S)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-ol is unique due to the presence of the 3-methylbutoxy group, which imparts distinct steric and electronic properties
特性
分子式 |
C13H20O2 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
(1S)-1-[4-(3-methylbutoxy)phenyl]ethanol |
InChI |
InChI=1S/C13H20O2/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10-11,14H,8-9H2,1-3H3/t11-/m0/s1 |
InChIキー |
MUBJYLDXTRJLCL-NSHDSACASA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)OCCC(C)C)O |
正規SMILES |
CC(C)CCOC1=CC=C(C=C1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Difluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B13156645.png)


![3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane](/img/structure/B13156664.png)






![(2S)-N-[(4R,6S)-1-[[(2S)-1-[[1-[[1-[[(E)-1-[[(2S)-1-[[1-[[1-[3-[2-hydroxyethyl(methyl)amino]prop-1-en-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopent-2-en-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4,6-dimethyl-1,8-dioxodecan-2-yl]-1-[(2R)-2-methyldecanoyl]pyrrolidine-2-carboxamide](/img/structure/B13156721.png)
![1-Methyl-1-azaspiro[4.4]nonan-4-amine](/img/structure/B13156729.png)
![5-Amino-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13156733.png)
